TP-472N

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

TP 472N wird in der wissenschaftlichen Forschung hauptsächlich als negative Kontrolle für TP 472 verwendet. Es wird in Studien verwendet, die Bromodomänen-haltige Proteine betreffen, insbesondere BRD9 und BRD7. Diese Proteine sind Bestandteile des Switch/Sucrose Non-Fermentable (SWI/SNF)-Komplexes, der eine entscheidende Rolle bei der Chromatin-Remodellierung und der Transkriptionsregulation spielt .

Neben seiner Verwendung in der epigenetischen Forschung ist TP 472N auch Bestandteil von Verbindungsbibliotheken, die für das Screening potenzieller Medikamentenkandidaten verwendet werden. Es hilft Forschern, die Spezifität und Selektivität von TP 472 und anderen verwandten Verbindungen zu verstehen .

Wirkmechanismus

TP 472N fungiert als negative Kontrolle, indem es nicht mit den Zielbromodomänen interagiert, insbesondere BRD9 und BRD7. Diese Inaktivität ermöglicht es Forschern, die Auswirkungen von TP 472, das eine aktive Sonde ist, mit TP 472N zu vergleichen, um die Spezifität der Wechselwirkungen zu bestimmen. Die molekularen Zielstrukturen von TP 472N sind die gleichen wie die von TP 472, aber TP 472N bindet nicht an diese Zielstrukturen, was es zu einer idealen Kontrollverbindung macht .

Wirkmechanismus

Target of Action

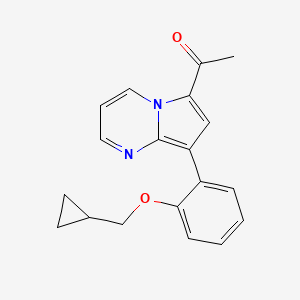

TP-472N, also known as “1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone”, is primarily targeted towards BRD7/9 . These are bromodomain-containing proteins that play a key role in chromatin remodeling and transcription control .

Mode of Action

This compound acts as a negative control probe for TP-472 . It is inactive against BRD9 at 20 µM

Biochemical Pathways

The active compound tp-472, for which this compound serves as a control, is known to interact with the bromodomain-containing proteins brd7/9 . These proteins are part of the SWI/SNF complex, which is involved in chromatin remodeling and transcription control .

Pharmacokinetics

It is soluble in dmso up to 3064 mg/mL and in ethanol up to 613 mg/mL , which may influence its bioavailability and administration route.

Result of Action

As a negative control, this compound is designed to have no significant molecular or cellular effects. It is inactive against BRD9 at concentrations of 20 µM . This lack of activity helps researchers isolate the effects of the active compound, TP-472, and confirm its specificity for BRD7/9.

Action Environment

It is recommended to be stored at -20°c , suggesting that temperature could affect its stability

Biochemische Analyse

Biochemical Properties

1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone plays a significant role in biochemical reactions, particularly in the modulation of bromodomain-containing proteins BRD9 and BRD7. These proteins are involved in chromatin remodeling and gene expression regulation. The compound exhibits selective binding to BRD9 with a dissociation constant (KD) of 33 nM and to BRD7 with a KD of 340 nM . This selective interaction suggests that 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone can influence gene expression by modulating the activity of these bromodomains.

Cellular Effects

1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By interacting with BRD9 and BRD7, the compound can alter the transcriptional landscape of cells, leading to changes in gene expression patterns. This modulation can impact cell proliferation, differentiation, and apoptosis. Additionally, the compound’s influence on chromatin structure can affect cellular metabolism by altering the accessibility of metabolic genes .

Molecular Mechanism

The molecular mechanism of 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone involves its binding to the bromodomains of BRD9 and BRD7. This binding inhibits the interaction of these proteins with acetylated histones, thereby preventing the recruitment of transcriptional machinery to specific genomic loci. This inhibition can lead to changes in gene expression and downstream cellular effects. The compound’s selective binding to BRD9 and BRD7 suggests that it can be used as a tool to study the specific roles of these bromodomains in various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone have been observed to change over time. The compound is stable under standard storage conditions (2-8°C) and can be dissolved in DMSO at a concentration of 15 mg/mL . Long-term studies have shown that the compound maintains its activity over extended periods, making it suitable for in vitro and in vivo experiments. Its degradation products and their potential effects on cellular function have not been extensively studied.

Dosage Effects in Animal Models

The effects of 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone vary with different dosages in animal models. At lower doses, the compound has been shown to selectively inhibit BRD9 and BRD7 without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body . The compound’s influence on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications and toxicity profiles.

Transport and Distribution

Within cells and tissues, 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the nucleus, where it can exert its effects on chromatin structure and gene expression . The compound’s distribution profile can influence its efficacy and safety in therapeutic applications.

Subcellular Localization

The subcellular localization of 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone is primarily within the nucleus, where it interacts with BRD9 and BRD7. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments . The compound’s activity and function are closely linked to its subcellular localization, as its interactions with chromatin and transcriptional machinery are essential for its biological effects.

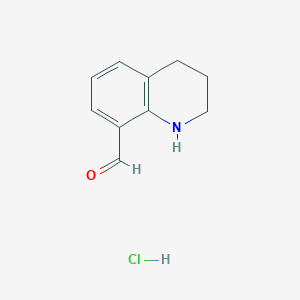

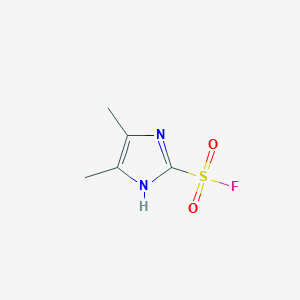

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von TP 472N umfasst die Reaktion von 2-(Cyclopropylmethoxy)anilin mit Pyrrolo[1,2-a]pyrimidin-6-yl-ethanon unter spezifischen Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und wird bei kontrollierten Temperaturen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsverfahren: Die industrielle Produktion von TP 472N folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess umfasst die Verwendung von hochreinen Reagenzien und Lösungsmitteln, und die Reaktionsbedingungen werden für maximale Ausbeute und Reinheit optimiert. Das Endprodukt wird unter Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von mindestens 98% zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: TP 472N unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es beteiligt sich unter Standardlaborbedingungen nicht leicht an Oxidations- oder Reduktionsreaktionen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit TP 472N verwendet werden, sind Dimethylsulfoxid (DMSO) als Lösungsmittel und verschiedene Katalysatoren, um die Substitutionsreaktionen zu erleichtern. Die Reaktionen werden typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt .

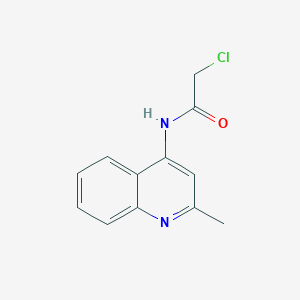

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen mit TP 472N entstehen, sind typischerweise substituierte Derivate der ursprünglichen Verbindung. Diese Derivate behalten die Kernstruktur von TP 472N bei, haben aber unterschiedliche Substituenten, die an die Phenyl- oder Pyrimidinylringe gebunden sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- TP 472: Eine aktive Sonde für Bromodomänen-haltige Proteine BRD9 und BRD7.

- PHTPP: Ein selektiver Estrogenrezeptor-beta-Antagonist.

- PP121: Ein dualer Inhibitor von Phosphoinositid-3-Kinase und dem Zielmolekül von Rapamycin bei Säugetieren .

Einzigartigkeit: TP 472N ist einzigartig in seiner Rolle als negative Kontrolle für TP 472. Während TP 472 aktiv an BRD9 und BRD7 bindet und diese hemmt, interagiert TP 472N nicht mit diesen Proteinen, was es zu einem wertvollen Werkzeug für die Validierung der Spezifität der Wirkungen von TP 472 macht. Dieser Unterschied ist entscheidend für Forscher, die die Rolle von Bromodomänen in verschiedenen biologischen Prozessen untersuchen .

Eigenschaften

IUPAC Name |

1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13(22)17-11-16(19-20-9-4-10-21(17)19)15-5-2-3-6-18(15)23-12-14-7-8-14/h2-6,9-11,14H,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQWBZAMTQTECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C2N1C=CC=N2)C3=CC=CC=C3OCC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101143826 | |

| Record name | Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2080306-24-5 | |

| Record name | Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2080306-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

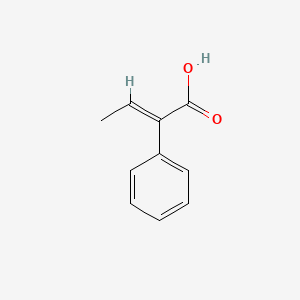

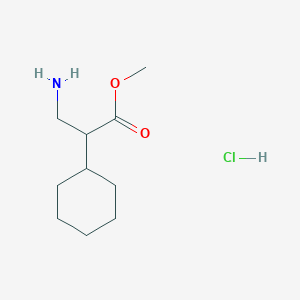

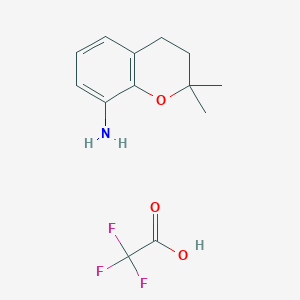

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, methyl ester](/img/structure/B1653903.png)

![3-[(Thiophen-2-yl)methyl]azetidine hydrochloride](/img/structure/B1653911.png)

![3-Chloro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid hydrochloride](/img/structure/B1653912.png)